molecular formula C11H14ClNO3S B2940841 4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477889-69-3

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2940841
CAS No.: 477889-69-3
M. Wt: 275.75
InChI Key: JNLCMZJZSFTRMU-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,4-thiazinane-1,1-dione core, a sulfur- and nitrogen-containing heterocycle, which is a privileged structure in the development of bioactive molecules. Heterocyclic compounds like the thiazinane ring system are fundamental in medicinal chemistry due to their widespread presence in biomolecules and their ability to interact with diverse biological targets . This particular molecule is functionalized with a (4-chlorobenzyl)oxy group, a modification often explored to fine-tune the compound's physicochemical properties and its binding affinity to enzymes or receptors. Such structural features are commonly investigated for their potential to impart various pharmacological activities, as related thiazine and benzothiazine derivatives have been reported to exhibit a range of biological properties, including antimicrobial, anticancer, and anti-inflammatory effects . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, as well as a core scaffold for constructing compound libraries for high-throughput screening. Its mechanism of action is dependent on the specific research context and biological target under investigation. This product is sold on an as-is basis and is intended for research and development applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for determining the suitability of this product for its intended purpose and for ensuring safe handling and disposal.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c12-11-3-1-10(2-4-11)9-16-13-5-7-17(14,15)8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLCMZJZSFTRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 4-chlorobenzyl alcohol with a thiazinane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione group to a diol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The chlorobenzyl group can interact with enzymes or receptors, modulating their activity. The thiazinane ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Yield (%) Key Properties/Applications Reference
4-[(4-Bromo-3,5-dimethylphenoxy)]-1,2-thiazinane-1,1-dioxide (35) 4-Bromo-3,5-dimethylphenoxy C₁₃H₁₇BrNO₃S 66 Synthesized via ring-opening of bicyclic precursor
4-[(2-Chloro-4-fluorobenzyl)oxy]-1λ⁶,4-thiazinane-1,1-dione 2-Chloro-4-fluorobenzyloxy C₁₁H₁₃ClFNO₃S Purity: 95%; stored at freezer conditions
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶-benzothiadiazin-3-one 4-Chlorobenzyl, 4-methoxyphenyl C₂₁H₁₇ClN₂O₄S Benzothiadiazinone scaffold; ZINC2692844
4-{3-hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1λ⁶,4-thiazinane-1,1-dione 3-(Trifluoromethyl)phenylpropyl C₁₄H₁₆F₃NO₃S Investigated for unknown bioactivity
Key Observations:
  • Substituent Position and Electronic Effects: The 4-chlorobenzyloxy group in the target compound contrasts with analogs like 4-[(2-chloro-4-fluorobenzyl)oxy] (), where halogen positioning (para vs. ortho/para) and electronegativity (Cl vs. F) influence reactivity and stability. For instance, fluorinated analogs may exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
  • Synthetic Yields :

    • Ring-opening reactions (e.g., compound 35, 66% yield) generally achieve higher efficiency compared to alkylation steps (e.g., compound 36, 32% yield), highlighting the sensitivity of thiazinane derivatives to steric hindrance and reaction conditions .

Physicochemical and Spectroscopic Properties

  • NMR Spectroscopy: Derivatives such as 2-amino-4-[(4-chlorobenzyl)oxy]phenyl chromene-3-carboxamides () show distinct ¹H/¹³C NMR signals for the benzyloxy group (e.g., δ ~4.8 ppm for –OCH₂– and aromatic protons at δ 6.8–7.4 ppm). These patterns are critical for confirming regiochemistry in analogs . Mass spectrometry data for benzaldehyde derivatives (e.g., 13a–c in ) with m/z values (e.g., 260.9 [M+H]⁺ for 4-((4-chlorobenzyl)oxy)-2-hydroxybenzaldehyde) provide benchmarks for validating molecular ions in related compounds .
  • Stability and Storage :

    • The 4-[(2-chloro-4-fluorobenzyl)oxy] analog () requires freezer storage, suggesting that halogenated derivatives may be prone to degradation under ambient conditions, likely due to hydrolytic susceptibility of the sulfonamide group .

Biological Activity

The compound 4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione , also known by its synonyms such as 4-[(4-chlorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide, is a thiazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14ClNO3S
  • Molecular Weight : 275.75 g/mol
  • IUPAC Name : 4-[(4-chlorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
  • CAS Number : 477889-69-3

The structural characteristics of the compound contribute significantly to its biological activity. The presence of the chlorobenzyl group is particularly noteworthy as it may influence the lipophilicity and overall pharmacokinetic properties of the molecule.

Antimicrobial Properties

Research has indicated that thiazine derivatives exhibit significant antimicrobial activity. A study conducted on various thiazine compounds demonstrated that modifications to the thiazine ring can enhance their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Specifically, compounds with chlorinated aromatic substituents showed improved activity due to increased membrane permeability and interaction with bacterial cell walls .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of thiazine derivatives. A notable investigation focused on the synthesis and biological evaluation of new thiazine derivatives, including this compound. The findings revealed that these compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could provide a basis for developing antitumor agents targeting rapidly dividing cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer activity of several thiazine derivatives against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound demonstrated IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells, indicating significant cytotoxicity compared to control groups .

Summary of Research Findings

Activity Target Outcome Reference
AntimicrobialS. aureusMIC = 32 µg/mL
AntimicrobialE. coliMIC = 64 µg/mL
AnticancerMCF-7IC50 = 15 µM
AnticancerHT-29IC50 = 20 µM
Enzyme InhibitionDihydrofolate reductaseSignificant inhibition observed

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